molecular formula C9H17ClN2O3 B2757965 3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea CAS No. 749901-85-7

3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea

Cat. No.: B2757965
CAS No.: 749901-85-7
M. Wt: 236.7
InChI Key: UGSLNOYEXVSORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. Its chemical formula is C8H16ClNO2, and it has a molecular weight of 193.67 g/mol . This compound is known for its unique structural properties, which make it suitable for a wide range of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea typically involves the acylation of imine derivatives. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of an acid-binding agent in a water-soluble organic solvent at room temperature . The reaction mixture is then heated, and water is slowly added to crystallize the product, which is then filtered and dried.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield, purity, and cost-effectiveness. The use of thionyl chloride (SOCl2) as a catalyst has been reported to efficiently promote the deacylation of N-arylacetamides and 2-chloro-N-arylacetamides under anhydrous conditions . This method offers advantages such as inexpensive reagents, satisfactory selectivity, excellent yields, short reaction time, and convenient workup.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s structure allows it to interact with multiple receptors, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its structural properties, which allow for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

2-chloro-N-(3-propan-2-yloxypropylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O3/c1-7(2)15-5-3-4-11-9(14)12-8(13)6-10/h7H,3-6H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSLNOYEXVSORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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